2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one
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Overview
Description
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Construction of the Triazolopyrimidine Core: The triazolopyrimidine core can be formed by the cyclization of appropriate precursors, such as 5-amino-1,2,4-triazole and a suitable diketone.
Coupling Reactions: The indole moiety is then coupled with the triazolopyrimidine core through a series of condensation reactions, often involving reagents like acetic anhydride or other dehydrating agents.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, amines, and thiols are common nucleophiles used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and nanotechnology.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: shares structural similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the indole moiety, triazolopyrimidine core, and various substituents contribute to its distinct chemical properties and potential applications. This combination of features is not commonly found in other compounds, making it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-23-18(16-7-3-2-4-8-16)13-20-24-26(22(29)27(15)20)14-21(28)25-12-11-17-9-5-6-10-19(17)25/h2-10,13H,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFPOKSFVSFCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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